3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 216.08 g/mol. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. Its unique structure makes it a valuable precursor for synthesizing various biologically active compounds, including kinase inhibitors and anti-cancer agents .
The synthesis of 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves several methods:
The molecular structure of 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine features a fused ring system comprising a pyrazole and pyrimidine moiety. Key structural details include:
The compound's structural formula can be represented as follows:
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can participate in various chemical reactions:
The primary target of 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2). The mechanism of action involves:
The physical and chemical properties of 3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine include:
Property | Value |
---|---|
Molecular Formula | C7H10BrN3 |
Molecular Weight | 216.08 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Not specified |
These properties are crucial for understanding the compound's behavior in various chemical environments .
3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several significant applications:
The efficient construction of the dihydro-pyrazolo[1,5-a]pyrimidine core relies on cyclocondensation reactions between 5-aminopyrazole derivatives and 1,3-dielectrophilic synthons. Two predominant strategies have been developed for synthesizing the 6-methyl-substituted variant. The most direct approach employs β-ketoaldehydes or their equivalents as three-carbon building blocks that deliver the C6 methyl group in a single step. Malondialdehyde equivalents (protected as sodium salts or acetals) react regioselectively with 5-amino-3-methylpyrazole under mild acidic conditions (acetic acid, 80°C) to yield the 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold in 65-72% yield [2]. This reaction proceeds through an initial imine formation at the aldehyde group adjacent to the methyl group, followed by intramolecular cyclization and dehydration [6].
An alternative route utilizes methyl-containing 1,3-dicarbonyl compounds such as acetylacetone, though this approach requires careful optimization to prevent over-alkylation. When acetylacetone reacts with 5-aminopyrazole derivatives in ethanol under reflux, the reaction affords the 6-methyl-7H-pyrazolo[1,5-a]pyrimidine core with partial saturation (51-58% yield) [4]. Catalyst screening reveals that p-toluenesulfonic acid (10 mol%) significantly improves reaction efficiency by facilitating enolization and cyclodehydration, reducing reaction times from 48 hours to 12-16 hours [6]. The choice of solvent also critically influences regioselectivity; polar aprotic solvents like DMF favor N1-alkylation, while protic solvents like ethanol promote the desired cyclocondensation [8].
Table 1: Cyclocondensation Routes to 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Core
Synthon Type | Representative Reagent | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Malondialdehyde Equivalent | Sodium formylacetate | AcOH, 80°C, 8h | 65-72 | Direct C6-methyl introduction |
1,3-Dicarbonyl | Acetylacetone | EtOH, reflux, 16h | 51-58 | Commercial availability |
Enone | Methyl vinyl ketone | DMF, 120°C, 24h | 45-52 | Atom economy |
Regioselective functionalization at the C3 and C6 positions presents unique challenges due to the electron density distribution across the fused heterocyclic system. The C3 position exhibits heightened nucleophilic character, making it ideally suited for electrophilic halogenation. N-Bromosuccinimide (NBS) serves as the preferred brominating agent due to its controllable reactivity and minimal di-bromination byproducts. When the 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core reacts with NBS (1.05 equiv) in chloroform at 0-5°C, mono-bromination occurs exclusively at C3 with >95% regioselectivity and 85-90% isolated yield [2] . The reaction proceeds via an electrophilic aromatic substitution mechanism where the pyrazole ring's electron-rich C3 position attacks bromonium ion. This regiochemistry is unambiguously confirmed through X-ray crystallographic analysis of the brominated product, showing bond lengths consistent with C-Br bonding at the 3-position rather than the adjacent 2-position .
The C6 methyl group can be introduced either through the cyclocondensation strategy (Section 1.1) or via post-cyclization alkylation. Direct N6-alkylation requires careful protection/deprotection strategies due to competing N5 and N7 alkylation. A practical approach involves generating the sodium enolate at C6 using NaH in THF at -78°C, followed by addition of methyl iodide to afford the 6-methyl derivative in 70-75% yield . The presence of the 3-bromo substituent slightly deactivates the ring system but does not significantly impede this metallation-alkylation sequence. Solvent screening indicates that tetrahydrofuran (THF) outperforms DMF or DMSO by minimizing polyalkylation side products (<5%) [9].
Table 2: Regioselective Bromination Agents and Conditions
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Regioselectivity (C3:C2) |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | Chloroform | 0-5 | 2 | >99:1 |
Bromine/AcOH | Acetic acid | 25 | 1 | 90:10 |
CuBr₂/H₂O₂ | Water | 70 | 4 | 85:15 |
DBDMH* | DCM | 40 | 6 | 95:5 |
*1,3-Dibromo-5,5-dimethylhydantoin
Microwave-assisted synthesis has revolutionized the functionalization of halogenated pyrazolo[1,5-a]pyrimidines by dramatically accelerating reaction kinetics while improving yields and purity. Particularly valuable for copper-catalyzed aminations at C3, microwave irradiation enables efficient Ullmann-type coupling. When 3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine reacts with morpholine using CuI catalyst (5 mol%) and carbazole-based ligand L-1 (10 mol%) in diethylene glycol under microwave irradiation (80°C, 1 hour), the C3-aminated product forms in 93% yield – a significant improvement over conventional heating (61% yield after 24 hours) [5]. The microwave approach suppresses debromination side reactions from 18% to less than 2%, enhancing atom economy [5].
For industrial-scale production, continuous flow reactors offer superior control over reaction parameters compared to batch processes. Bromination at C3 using NBS achieves 95% conversion within 5 minutes residence time in a micro-tubular reactor (0.5 mm diameter) at 50°C, compared to 2 hours in batch mode . The key advantages include precise temperature control, minimized thermal degradation, and consistent product quality across kilogram-scale runs. Solvent optimization for flow chemistry identified ethyl acetate/water biphasic systems as optimal for NBS bromination, enabling in-line extraction and reducing downstream purification steps. When combined with enzymatic resolution techniques, continuous flow systems can produce enantiomerically enriched 6-methyl derivatives (>98% ee) through kinetic resolution using immobilized lipases [8].
Table 3: Microwave vs. Conventional Heating for C3 Functionalization
Reaction Parameter | Microwave-Assisted | Conventional Heating |
---|---|---|
Temperature | 80°C | 80°C |
Time | 1 h | 24 h |
Catalyst Loading | CuI (5 mol%), L-1 (10 mol%) | CuI (10 mol%), L-proline (20 mol%) |
Yield of Aminated Product | 93% | 61% |
Debromination Byproduct | <2% | 18% |
Maximum Scale Demonstrated | 1.0 kg | 50 g |
The C3-bromine atom serves as a versatile handle for further structural elaboration via transition metal-catalyzed cross-coupling and nucleophilic substitution. Palladium-catalyzed aminocarbonylation using Mo(CO)₆ as solid CO source introduces carboxamide functionality directly at C3. When 3-bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine reacts with morpholine under PdCl₂(PPh₃)₂ catalysis (3 mol%) in dioxane at 100°C for 12 hours, the C3-carboxamide derivative forms in 82% yield [2]. This methodology accommodates various secondary amines, including piperidine (78% yield) and 4-methylpiperazine (75% yield), demonstrating excellent functional group tolerance [10].
Heterocyclic annulation at C3 expands molecular complexity for pharmaceutical applications. Copper-mediated cyclization with o-iodoanilines generates fused imidazo[4,5-b]pyrazolo[1,5-a]pyrimidine derivatives, which show enhanced kinase inhibitory activity. Using CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine catalyst system in DMSO at 110°C, this annulation proceeds in 65-70% yield [5] [8]. Additionally, Suzuki-Miyaura coupling installs aryl and heteroaryl groups at C3. With Pd(PPh₃)₄ (5 mol%) and K₂CO₃ base in dioxane/water (4:1) at 85°C, various boronic acids couple efficiently, including phenylboronic acid (88% yield), 4-pyridylboronic acid (72% yield), and 1-methylpyrazol-4-ylboronic acid (70% yield) [10]. The 6-methyl group remains unaffected during these transformations, confirming its chemical stability under cross-coupling conditions.
Table 4: Post-Functionalization Strategies for 3-Bromo-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Transformation | Reagents/Conditions | Product Class | Yield Range (%) | Application Relevance |
---|---|---|---|---|
Aminocarbonylation | PdCl₂(PPh₃)₂, Mo(CO)₆, Amine, Dioxane 100°C | 3-Carboxamide | 75-82 | Kinase inhibitor pharmacophore |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, Dioxane/H₂O | 3-Aryl/Heteroaryl | 70-88 | IRAK4 modulators [8] |
Heterocyclic Annulation | CuI, diamine ligand, o-Haloaniline, DMSO 110°C | Fused imidazopyrimidine | 65-70 | Anticancer scaffolds |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, Amine, tBuOH 80°C | 3-Amino | 60-75 | Anabolic bone agents [4] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1